Product packaging for Iem 1460(Cat. No.:CAS No. 121034-89-7)

Iem 1460

Cat. No.: B1662290
CAS No.: 121034-89-7
M. Wt: 454.3 g/mol
InChI Key: CQTDZUSQSTUZDA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Ionotropic Glutamate (B1630785) Receptors and their Significance

Ionotropic glutamate receptors (iGluRs) are fundamental to fast excitatory synaptic transmission throughout the central nervous system (CNS). youtube.comwikipedia.org These receptors are ligand-gated ion channels that, upon binding the neurotransmitter glutamate, open to allow the influx of cations, leading to neuronal depolarization. youtube.com The iGluR family is broadly categorized into three main subtypes: α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), N-methyl-D-aspartate (NMDA), and kainate receptors, each named after a selective agonist. youtube.comnih.gov Their proper function is crucial for a vast array of neurological processes, including learning, memory, and synaptic plasticity. youtube.comwikipedia.org Dysfunction of these receptors is implicated in numerous neurological and psychiatric disorders. youtube.com

Overview of AMPA Receptor Subtypes and Functional Diversity

AMPA receptors are tetrameric structures assembled from four different subunits: GluA1, GluA2, GluA3, and GluA4. wikipedia.orgnih.gov The specific combination of these subunits within a receptor determines its functional properties, leading to significant diversity in the brain. nih.govbohrium.com A critical determinant of AMPA receptor function is the presence or absence of the GluA2 subunit. nih.govnih.gov Most AMPA receptors in the CNS contain the GluA2 subunit, which renders them impermeable to calcium ions (Ca²⁺). nih.govnih.gov However, a subset of AMPA receptors lacks the GluA2 subunit, making them permeable to Ca²⁺. nih.govnih.gov This distinction is of immense physiological and pathological importance, as Ca²⁺ influx through these channels can trigger various intracellular signaling cascades. nih.gov

Historical Development and Initial Characterization of IEM-1460

IEM-1460, a dicationic adamantane (B196018) derivative, was introduced as a selective blocker of AMPA receptor channels. nih.govjpccr.eu Its development provided researchers with a much-needed tool to specifically investigate the function of Ca²⁺-permeable, GluR2-lacking AMPA receptors. nih.gov Initial studies characterized IEM-1460 as a voltage-dependent open-channel blocker. tocris.com This means it enters and blocks the ion channel pore only when the receptor is in its open, activated state. nih.gov Further research revealed a more complex mechanism of action, suggesting that IEM-1460 possesses two binding sites on the AMPA receptor: one at the unliganded resting state and another at the fully liganded open state of the channel. nih.gov This dual mechanism involves both a competitive-like block and an open-channel block. nih.govnih.gov

Research Findings on IEM-1460

The selectivity of IEM-1460 for GluA2-lacking AMPA receptors has been quantified in numerous studies. This selectivity allows for the functional differentiation of AMPA receptor populations in various brain regions and cell types.

Table 1: Selectivity of IEM-1460 for AMPA Receptor Subtypes

Receptor SubtypeIC₅₀ (μM)Description
GluA2-lacking2.6Receptors are highly sensitive to IEM-1460 block. tocris.com
GluA2-containing1102Receptors show significantly lower sensitivity to IEM-1460. tocris.com

IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Inhibition of Kainate-Induced Currents by IEM-1460 in Different Rat Brain Neurons

Cell Type% Inhibition (at 100 μM IEM-1460)Relative Calcium Permeability (Pca/PNa)
Striatal Giant Cholinergic Interneurons95%High
Hippocampal Non-Pyramidal Neurons81%High
Hippocampal Neurons (intermediate sensitivity)40%Intermediate (0.13)
Striatal GABAergic Principal Cells4-15%Low
Hippocampal Pyramidal Neurons4-15%Low
Cerebellar Purkinje Cells4-15%Low

Data from Samoilova et al. (1999) demonstrates a strong positive correlation between sensitivity to IEM-1460 and the relative calcium permeability of AMPA receptors. nih.gov

Studies using IEM-1460 have revealed the dynamic nature of AMPA receptor expression. For instance, at the immature calyx of Held synapse, approximately 80% of AMPA receptors are Ca²⁺-permeable, a proportion that significantly decreases with maturation. nih.gov

Table 3: Developmental Profile of Ca²⁺-Permeable AMPA Receptors at the Calyx of Held

Age of AnimalEstimated Percentage of Ca²⁺-Permeable AMPARs
P4-P5~80%
P18-P22~40%
P30-P34~33%

Data from Lujan et al. (2019) illustrates the developmental switch in AMPA receptor subunit composition. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H38Br2N2 B1662290 Iem 1460 CAS No. 121034-89-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(1-adamantylmethylamino)pentyl-trimethylazanium;bromide;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H37N2.2BrH/c1-21(2,3)8-6-4-5-7-20-15-19-12-16-9-17(13-19)11-18(10-16)14-19;;/h16-18,20H,4-15H2,1-3H3;2*1H/q+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQTDZUSQSTUZDA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCCCCNCC12CC3CC(C1)CC(C3)C2.Br.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70424996
Record name Iem 1460
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121034-89-7
Record name 1-Pentanaminium, N,N,N-trimethyl-5-[(tricyclo[3.3.1.13,7]dec-1-ylmethyl)amino]-, bromide, hydrobromide (1:1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121034-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iem 1460
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IEM-1460
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Molecular and Cellular Mechanisms of Action of Iem 1460

Modulation of Synaptic Transmission and Plasticity

Through its targeted blockade of specific glutamate (B1630785) receptor subtypes, IEM-1460 can modulate synaptic transmission and plasticity. For instance, in cases of nerve injury, an increase in GluA2-lacking AMPA receptors in the spinal cord contributes to pain hypersensitivity; the application of IEM-1460 can reverse this effect. nih.gov Similarly, it has been shown to prevent noise-induced excitotoxic damage to cochlear synapses by selectively blocking Ca2+-permeable AMPA receptors, while leaving enough transmission through GluA2-containing receptors to preserve hearing function. pnas.orgnih.gov

The effect of IEM-1460 on inward currents induced by the agonist kainate demonstrates its selective action on native neuronal AMPA receptors. nih.gov Patch-clamp studies on cortical neurons have shown that the degree of block by IEM-1460 on kainate-induced currents varies significantly between individual neurons. researchgate.net This variability reflects the heterogeneous expression of GluA2-lacking AMPA receptors among different neuronal populations. researchgate.net

Table 2: Neuronal Response to IEM-1460 on Kainate-Induced Currents This interactive table illustrates the varied blocking effects of IEM-1460 on different neurons when currents are induced by 30µM Kainate (KA).

Neuron Response Category IEM-1460 Concentration Percentage of Current Blocked Implied Receptor Composition Source
Insensitive 10 µM ~0% Primarily GluA2-containing AMPARs researchgate.net
Weakly Blocked 10 µM 8% Primarily GluA2-containing AMPARs researchgate.net
Moderately Blocked 10 µM 60% Mixed population of AMPARs researchgate.net

These findings show that some neurons are insensitive to the blocker, while others exhibit moderate to strong current inhibition, directly revealing the functional presence of Ca2+-permeable, GluA2-lacking AMPA receptors. researchgate.net

Influence on Long-Term Potentiation (LTP) and Long-Term Depression (LTD)

IEM-1460, as a selective antagonist of calcium-permeable AMPA receptors (CP-AMPARs) lacking the GluA2 subunit, has been instrumental in elucidating the role of these specific receptors in synaptic plasticity, namely Long-Term Potentiation (LTP) and Long-Term Depression (LTD).

Long-Term Potentiation, a persistent strengthening of synapses, is a fundamental mechanism for learning and memory. youtube.comyoutube.com Research indicates that the induction of certain forms of LTP is critically dependent on the presence and function of CP-AMPARs. Studies in the hippocampus have shown that CP-AMPARs are involved in mediating the protein kinase A (PKA)-dependent component of LTP. rndsystems.comtocris.com The synaptic incorporation of these receptors, a key step in strengthening synaptic connections, is regulated by processes such as AKAP150 palmitoylation. rndsystems.comtocris.com Furthermore, the structural plasticity that accompanies LTP, such as the enlargement of dendritic spines, has been shown to require the synaptic recruitment of CP-AMPARs. The application of IEM-1460 blocks this spine enlargement, demonstrating the essential role of Ca2+ influx through these channels in the structural remodeling associated with LTP. nih.gov

In pathological contexts, such as after early-life seizures (ELS), synaptic plasticity can be significantly impaired. In rodent models, neurons activated by ELS exhibit occluded LTP and LTD in later life. jci.org Notably, treatment with IEM-1460 following the seizures can prevent these long-term impairments in both LTP and LTD, suggesting that the upregulation of GluA2-lacking AMPARs is a key mechanism behind the synaptic dysregulation. jci.orgresearchgate.net This highlights the compound's utility in dissecting the pathological alterations in synaptic plasticity. Similarly, the LTP-facilitating effects of certain compounds, like hyperoside (B192233), are blocked by IEM-1460, further confirming the involvement of CP-AMPARs in these processes. researchgate.net

Process Effect of CP-AMPARs / Observation with IEM-1460 Neuronal Context Reference(s)
LTP Induction Mediate the PKA-dependent component of LTP.Hippocampus rndsystems.comtocris.com
LTP-associated Structural Plasticity Required for spine enlargement; IEM-1460 blocks this effect.Hippocampal Neurons nih.gov
Pathological Plasticity (Post-ELS) Impaired LTP and LTD are observed in ELS-activated neurons; IEM-1460 treatment prevents this impairment.Hippocampal Neurons jci.orgresearchgate.net
Pharmacologically-induced LTP The facilitation of LTP by hyperoside is blocked by IEM-1460.Hippocampal Slices researchgate.net

Impact on Synaptic Excitation of Specific Neuronal Populations

The expression of GluA2-lacking, calcium-permeable AMPARs varies significantly across different types of neurons, leading to a differential impact of IEM-1460 on synaptic excitation. This selectivity makes IEM-1460 a valuable tool for dissecting the contribution of specific neuronal populations to circuit function.

In the mouse striatum, a key structure in motor control and learning, IEM-1460 has been shown to selectively block synaptic excitation onto fast-spiking interneurons, while having no effect on medium spiny projection neurons, the principal output neurons of the striatum. rndsystems.comtocris.com This indicates that fast-spiking interneurons predominantly express CP-AMPARs, whereas medium spiny neurons express GluA2-containing, calcium-impermeable AMPARs.

A similar differential effect is observed in the spinal cord. In spinal lamina II neurons, IEM-1460 significantly reduces the amplitude of AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) in excitatory neurons that express the vesicular glutamate transporter-2 (VGluT2). nih.gov In contrast, it has no effect on inhibitory neurons in the same region that are identified by the expression of the vesicular GABA transporter (VGAT). nih.gov This suggests that in the spinal dorsal horn, CP-AMPARs are preferentially expressed at synapses onto excitatory neurons.

Developmental changes in CP-AMPAR expression have been characterized in the auditory brainstem. At the immature calyx of Held synapse (a crucial synapse for sound localization), a large proportion of AMPARs are calcium-permeable, and their blockade by IEM-1460 reduces spike fidelity. nih.gov As the synapse matures, the expression of functional CP-AMPARs declines significantly, and consequently, IEM-1460 has a much smaller effect on synaptic transmission and does not impact spike fidelity in more mature neurons. nih.gov

Neuronal Population Brain Region Effect of IEM-1460 Inferred CP-AMPAR Expression Reference(s)
Fast-Spiking Interneurons StriatumBlocks synaptic excitationHigh rndsystems.comtocris.com
Medium Spiny Projection Neurons StriatumNo effect on synaptic excitationLow / Absent rndsystems.comtocris.com
VGluT2-expressing Excitatory Neurons Spinal Cord (Lamina II)Reduces amplitude of AMPAR-EPSCsHigh nih.gov
VGAT-expressing Inhibitory Neurons Spinal Cord (Lamina II)No significant effect on AMPAR-EPSCsLow / Absent nih.gov
Principal Cells (Immature) Auditory Brainstem (Calyx of Held)Blocks a large component of the EPSC; reduces spike fidelityHigh (~80% of AMPARs) nih.gov
Principal Cells (Mature) Auditory Brainstem (Calyx of Held)Blocks a smaller component of the EPSC; no effect on spike fidelityReduced (~33-40% of AMPARs) nih.gov

Pharmacological Profile and Receptor Subtype Selectivity Studies

Quantitative Assessment of Receptor Selectivity in Recombinant Systems

Studies employing recombinant human AMPA receptor subunits expressed in systems like HEK293 cells have been instrumental in quantifying the selective pharmacological action of IEM-1460. nih.gov These investigations have consistently demonstrated that IEM-1460 exhibits a pronounced selectivity for AMPA receptors lacking the edited GluR2 (or GluA2) subunit. hellobio.com The absence of the GluR2 subunit renders the receptor channel permeable to calcium ions (Ca²⁺). nih.gov

The inhibitory potency of IEM-1460 is significantly higher at these Ca²⁺-permeable, GluR2-lacking receptors compared to their GluR2-containing, Ca²⁺-impermeable counterparts. hellobio.com This differential sensitivity is a key feature of its pharmacological profile. For instance, the half-maximal inhibitory concentration (IC₅₀) for IEM-1460 at GluR2-lacking AMPA receptors is approximately 2.6 µM, whereas for GluR2-containing receptors, the IC₅₀ is substantially higher, around 1102 µM. hellobio.comnih.gov This stark difference in potency underscores its utility as a selective antagonist.

Further research on recombinant human AMPA receptors has elucidated a dual mechanism of action for IEM-1460. nih.govnih.gov When co-applied with glutamate (B1630785), IEM-1460 acts as an open-channel blocker. nih.govnih.gov This is evident in studies on slow-desensitizing GluR2 flip channels and non-desensitizing GluR2 L504Y mutant channels. nih.gov Additionally, a competitive-like block mechanism has been proposed, suggesting that IEM-1460 may have two binding sites on the receptor: one on the unliganded resting state and another on the fully liganded open state of the channel. nih.govnih.gov

Table 1: Inhibitory Potency (IC₅₀) of IEM-1460 at Recombinant AMPA Receptors

Receptor Subtype IC₅₀ (µM) Reference
GluR2-lacking 2.6 hellobio.comnih.gov
GluR2-containing 1102 hellobio.comnih.gov
Human unmutated 100 nih.govnih.gov
Mutant GluR channels 10 nih.govnih.gov

Characterization of AMPA Receptor Populations in Brain Regions Using IEM-1460

The subunit-specific blocking action of IEM-1460 has been effectively used to map the distribution of different AMPA receptor populations across various brain regions. nih.gov By applying IEM-1460 to isolated neurons from different areas, researchers can infer the prevalence of GluR2-lacking, Ca²⁺-permeable AMPA receptors based on the observed sensitivity to the blocker. nih.govnih.gov

For example, studies on rat brain cells have shown that striatal giant cholinergic interneurons and cerebellar Bergmann glial cells are highly sensitive to IEM-1460, with an IC₅₀ of 2.6 µM, indicating a high expression of GluR2-lacking AMPA receptors. nih.gov In contrast, pyramidal neurons from the hippocampus and sensorimotor cortex exhibit low affinity for IEM-1460, with IC₅₀ values of 1102 µM and 357 µM, respectively, suggesting a predominance of GluR2-containing AMPA receptors. nih.gov

Within the hippocampus and cortex, non-pyramidal neurons display varied sensitivity to IEM-1460, with some cells showing high sensitivity (IC₅₀ around 1 µM) and others having a mixed population of AMPA receptor subtypes. nih.gov This heterogeneity highlights the complex distribution of AMPA receptor subtypes even within the same brain region. nih.gov

Table 2: Sensitivity of Native AMPA Receptors to IEM-1460 in Different Rat Brain Cells

Cell Type Brain Region IC₅₀ (µM) % Inhibition (at 100 µM IEM-1460) Reference
Striatal Giant Cholinergic Interneurons Striatum 2.6 95% nih.govnih.gov
Putative Bergmann Glial Cells Cerebellum 2.6 N/A nih.gov
Hippocampal Non-Pyramidal Neurons Hippocampus ~1 81% nih.govnih.gov
Hippocampal Pyramidal Neurons Hippocampus 1102 4-15% nih.govnih.gov
Sensorimotor Cortex Pyramidal Neurons Sensorimotor Cortex 357 N/A nih.gov
Striatal GABAergic Principal Cells Striatum N/A 4-15% nih.gov
Cerebellar Purkinje Cells Cerebellum N/A 4-15% nih.gov

Identification of Functionally Distinct AMPA Receptors in Neuronal Networks

The selective blockade of Ca²⁺-permeable AMPA receptors by IEM-1460 allows for the functional identification of distinct neuronal populations within complex networks. nih.gov The presence of GluR2-lacking AMPA receptors is often associated with specific types of interneurons that play crucial roles in network activity.

For instance, IEM-1460 has been used to selectively block fast-spiking interneurons in the mouse striatum, without affecting the medium spiny projection neurons. This is because many fast-spiking interneurons express a significant number of GluR2-lacking, Ca²⁺-permeable AMPA receptors. hellobio.com This selective inhibition provides a powerful method to investigate the specific contributions of these interneurons to striatal circuit function and dysfunction.

The correlation between high sensitivity to IEM-1460 and high relative calcium permeability (Pca/PNa) of AMPA receptors has been firmly established. nih.gov This relationship reinforces the utility of IEM-1460 as a reliable marker for identifying native AMPA receptors that lack the GluR2 subunit and, consequently, exhibit distinct functional properties within neuronal circuits. nih.govnih.gov

Iem 1460 As a Research Tool in Neurobiology

Application in Differentiating AMPA Receptor Subtype Distribution

The differential sensitivity of various neuronal populations to IEM-1460 provides a powerful method for mapping the distribution of AMPA receptor subtypes throughout the brain. nih.gov The presence of the GluA2 subunit makes AMPA receptors impermeable to Ca2+ and confers a low affinity for IEM-1460. nih.govnih.gov Conversely, receptors lacking the GluA2 subunit are Ca2+-permeable and are potently blocked by IEM-1460. nih.govnih.gov This pharmacological distinction enables scientists to identify and characterize neuronal populations based on their expression of GluA2-lacking, Ca2+-permeable AMPA receptors (CP-AMPARs).

Research has demonstrated a wide range in the sensitivity of different cell types to IEM-1460, directly correlating with their AMPA receptor subunit composition. For instance, pyramidal neurons in the hippocampus and sensorimotor cortex, which predominantly express GluA2-containing receptors, show low sensitivity to IEM-1460. nih.gov In contrast, certain interneurons and glial cells that have a high proportion of GluA2-lacking receptors are highly sensitive to the blocking action of IEM-1460. nih.gov

Table 1: Differential Sensitivity of Neuronal and Glial Cells to IEM-1460
Cell TypeBrain RegionSensitivity to IEM-1460 (IC50)Inferred AMPA Receptor Subtype
Striatal Giant Cholinergic InterneuronsStriatum2.6 µMPredominantly GluA2-lacking
Putative Bergmann Glial CellsCerebellum2.6 µMPredominantly GluA2-lacking
Hippocampal Pyramidal NeuronsHippocampus1102 µMPredominantly GluA2-containing
Sensorimotor Cortex Pyramidal NeuronsSensorimotor Cortex357 µMPredominantly GluA2-containing

Selective Targeting of Specific Neuronal Cell Populations

The subunit-specific nature of IEM-1460's action allows for the selective pharmacological manipulation of distinct neuronal populations, providing insights into their roles within complex neural circuits.

Fast-Spiking Interneurons vs. Medium Spiny Projection Neurons

A prominent application of IEM-1460 is in distinguishing the functional roles of fast-spiking interneurons (FSIs) and medium spiny projection neurons (MSNs) in the striatum. nih.gov FSIs are a critical source of feedforward inhibition in the striatum, while MSNs are the principal output neurons. nih.govwikipedia.org Studies have shown that FSIs express a significant population of GluA2-lacking AMPA receptors, making them highly sensitive to IEM-1460. nih.gov In contrast, MSNs primarily express GluA2-containing AMPA receptors and are therefore largely insensitive to the compound. nih.gov

This differential sensitivity has been exploited to investigate the consequences of selectively inhibiting FSIs. In vivo studies have demonstrated that local infusion of IEM-1460 into the striatum reduces the firing rate of FSIs without significantly affecting the activity of MSNs. nih.gov This selective suppression of FSI activity has been shown to induce movement abnormalities, highlighting the crucial role of these interneurons in motor control. nih.gov

Table 2: Effect of IEM-1460 on Striatal Neuron Activity
Neuronal PopulationEffect of IEM-1460 on Firing RateKey Research Finding
Fast-Spiking Interneurons (FSIs)Significantly reducedSelective inhibition of FSIs leads to motor dyskinesias. nih.gov
Medium Spiny Projection Neurons (MSNs)No significant changeMSNs are largely insensitive to IEM-1460, allowing for the specific study of FSI function. nih.gov

GABAergic Interneuron Subpopulations

Beyond FSIs, IEM-1460 is a valuable tool for studying various subpopulations of GABAergic interneurons, many of which are known to express CP-AMPARs. rndsystems.comhellobio.com These interneurons are crucial for regulating network excitability and information processing in various brain regions, including the hippocampus and cortex. nih.gov For example, some non-pyramidal neurons in the hippocampus show high sensitivity to IEM-1460, indicating the presence of GluA2-lacking AMPA receptors. nih.gov

Probing the Role of Ca2+-Permeable AMPA Receptors in Neuronal Function

The influx of Ca2+ through CP-AMPARs is a critical signaling event implicated in a wide range of neuronal processes, from synaptic plasticity to excitotoxicity. nih.govnih.govfrontiersin.org IEM-1460's ability to selectively block these receptors makes it an indispensable tool for investigating the functional significance of this Ca2+ signaling pathway. nih.govresearchgate.net

Studies utilizing IEM-1460 have been instrumental in elucidating the role of CP-AMPARs in long-term potentiation (LTP) and long-term depression (LTD), two fundamental forms of synaptic plasticity. researchgate.netjci.org For instance, research has shown that blocking CP-AMPARs with IEM-1460 can prevent the induction of certain forms of LTP. researchgate.net Furthermore, in pathological conditions such as after seizures, treatment with IEM-1460 has been shown to mitigate subsequent synaptic plasticity deficits by targeting the altered expression of CP-AMPARs. jci.org

The compound has also been used to investigate the contribution of CP-AMPARs to neuronal hyperexcitability and cell death in various neurological disorders. frontiersin.orgjci.org By selectively blocking the Ca2+ influx through these channels, IEM-1460 helps to unravel the downstream signaling cascades that are triggered by their activation and contribute to pathophysiology.

Preclinical Investigations and Therapeutic Implications

Neurological Disorders

The role of glutamatergic neurotransmission in the initiation and propagation of seizures is well-established, making glutamate (B1630785) receptors a key target for antiepileptic drug development. nih.gov IEM-1460's specific action on calcium-permeable (CP-AMPARs) has prompted investigations into its efficacy and mechanisms in various epilepsy models.

The anticonvulsant effects of IEM-1460 appear to be highly dependent on the specific animal model of seizures and the developmental age of the subjects. In immature rats, IEM-1460 has demonstrated age- and model-specific anticonvulsant properties. nih.gov For instance, pretreatment with the compound delayed the onset of minimal clonic seizures induced by pentylenetetrazol (PTZ) across all tested age groups (12, 18, and 25-day-old rats). nih.gov It also suppressed PTZ-induced generalized tonic-clonic seizures in 18- and 25-day-old rats. nih.gov Furthermore, other research has indicated its effectiveness against nicotine-induced seizures and, to some degree, against seizures elicited by kainic acid in adult mice. researchgate.net

However, IEM-1460 has been found to be ineffective in other widely used seizure models. Notably, it did not show anticonvulsant action in the maximal electroshock (MES) seizure test in mice, a model often used to represent generalized tonic-clonic convulsions. researchgate.netjpccr.eu This lack of efficacy was unexpected, as other non-selective AMPA receptor antagonists have shown significant antiseizure properties in this model. jpccr.eu

Table 1: Anticonvulsant Activity of IEM-1460 in Various Animal Seizure Models

Seizure Model Animal Species Outcome Citation(s)
Pentylenetetrazol (PTZ)-Induced Seizures Immature Rats Delayed onset of clonic seizures; suppressed generalized tonic-clonic seizures in specific age groups. nih.gov
Nicotine-Induced Seizures Adult Mice Exhibited anticonvulsant action. researchgate.net
Kainic Acid-Elicited Seizures Adult Mice Showed some anticonvulsant action. researchgate.net

Studies investigating the potential for adjunctive therapy have examined the interaction between IEM-1460 and traditional antiepileptic drugs (AEDs). In the maximal electroshock-induced convulsion model in mice, IEM-1460 did not influence the antiseizure effectiveness of several conventional AEDs. jpccr.eujpccr.eu The anticonvulsant actions of phenobarbital (B1680315), carbamazepine, diphenylhydantoin, and valproate were unaffected by the co-administration of IEM-1460. jpccr.eujpccr.eu These findings suggest that a combination treatment of IEM-1460 with these specific conventional antiepileptics may not be advisable, as it offers no synergistic or potentiating benefits. jpccr.eu This contrasts with other AMPA receptor antagonists, such as GYKI 52466, which have been shown to potentiate the activity of conventional anticonvulsants. jpccr.eujpccr.eu

Table 2: Effect of IEM-1460 on the Activity of Conventional Antiepileptic Drugs (AEDs)

Conventional AED Seizure Model Animal Species Combined Effect with IEM-1460 Citation(s)
Phenobarbital Maximal Electroshock (MES) Mice No effect on anticonvulsant action. jpccr.eujpccr.eu
Carbamazepine Maximal Electroshock (MES) Mice No effect on anticonvulsant action. jpccr.eujpccr.eu
Diphenylhydantoin Maximal Electroshock (MES) Mice No effect on anticonvulsant action. jpccr.eujpccr.eu

Intriguingly, IEM-1460 has demonstrated paradoxical, or proconvulsant, effects under certain experimental conditions. While showing anticonvulsant properties in the PTZ model, the compound had a moderate proconvulsant effect in a cortical afterdischarge model in 18- and 25-day-old rats. nih.gov In these animals, administration of IEM-1460 led to a prolongation of epileptiform afterdischarges with repeated electrical stimulation. nih.gov This effect was not observed in adult animals. nih.gov

Further research using brain slices has offered a potential mechanism for this paradoxical outcome. Epileptiform activity, induced by agents like 4-aminopyridine (B3432731) and gabazine, can be timed by a shunting effect of Ca²⁺-dependent slow conductance. researchgate.net The blockade of CP-AMPARs by IEM-1460 eliminates this extra conductance, which paradoxically increases the rate of discharge generation. researchgate.net This suggests that the expression of CP-AMPARs in principal neurons might, under some circumstances, function as a protective mechanism to reduce the rate of seizure discharge generation. researchgate.net

The primary mechanism of IEM-1460 is the selective blockade of GluA2-lacking, calcium-permeable AMPA receptors. jpccr.eunih.gov The role of these specific receptors in epilepsy is complex. Epileptic activity itself can lead to the rapid insertion of these CP-AMPARs into the synapses of cortical and hippocampal neurons. researchgate.netjci.org This upregulation is implicated in heightened excitability and epileptogenesis, particularly in the developing brain. jci.org

Studies in models of early-life seizures (ELS) have shown that seizures can induce enduring changes in the expression of AMPA receptor subunits, specifically in neurons activated by the seizure. jci.org In vivo treatment with IEM-1460 after a seizure has been shown to mitigate some of these long-term changes, including rescuing impairments in network plasticity. jci.org This suggests that targeting GluA2-lacking receptors could be a viable strategy to prevent the long-term consequences of seizures. jci.org

However, the ineffectiveness of IEM-1460 in the maximal electroshock model has led to the hypothesis that GluA2-lacking AMPA receptors may not be crucial for all types of seizure phenomena, particularly those involving seizure generation and propagation in generalized tonic-clonic convulsions. jpccr.eu The effects of IEM-1460 are therefore highly dependent on the specific seizure model, the brain structures involved, and the developmental changes in the subunit composition of AMPA receptors. nih.gov

The strategy of antagonizing AMPA receptor-mediated glutamatergic neurotransmission is considered a promising approach for neuroprotection in neurodegenerative diseases and for the acute treatment of stroke. jpccr.eunih.govnih.gov The involvement of GluA2-lacking, calcium-permeable AMPA receptors in pathological processes has made them a target for investigation in conditions like Alzheimer's disease. researchgate.netutmb.edu

Research has pointed to a dysregulation of CP-AMPARs in the pathophysiology of several neurodegenerative conditions. researchgate.net In the context of Alzheimer's disease (AD), studies using postmortem human brain tissue have explored the role of CP-AMPARs in individuals who exhibit AD neuropathology but remain non-demented (a state known as resilience). utmb.edu By using IEM-1460 to inhibit CP-AMPARs, findings suggest that alterations in the permeability or efficacy of these receptors may exist in resilient individuals compared to those with symptomatic AD. utmb.edu This indicates that CP-AMPARs could play a role in the progression of AD and that modulating their activity might hold therapeutic potential. utmb.edu

Table 3: IEM-1460 in Neurodegenerative Disease Investigations

Disease Context Key Finding with IEM-1460 Citation(s)
General Neurodegeneration Antagonizing AMPA receptors is a promising neuroprotective strategy. jpccr.eunih.govnih.gov
Alzheimer's Disease IEM-1460 used to demonstrate that alterations in CP-AMPAR response may contribute to resilience against AD symptoms. utmb.edu

L-DOPA-Induced Dyskinesia in Parkinson's Disease Models

A significant area of investigation for IEM-1460 has been its potential to mitigate L-DOPA-induced dyskinesia (LID), a common complication arising from long-term levodopa (B1675098) treatment for Parkinson's disease (PD). nih.govmdpi.com Antagonists of AMPA receptors, including IEM-1460, have been shown to reduce both the induction and expression of dyskinesia in rat and non-human primate models of PD. nih.gov

Abnormal corticostriatal plasticity is recognized as a key mechanism underlying L-DOPA-induced dyskinesia. nih.gov Research in a unilateral 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease has demonstrated that IEM-1460 can reduce the induction and expression of these involuntary movements. nih.gov In experiments designed to assess dyskinesia priming, rats were treated with L-DOPA in combination with either a vehicle or IEM-1460 for 21 days. nih.gov The findings support that antagonists of Ca2+-permeable AMPA receptors are a potential therapeutic target for anti-dyskinetic therapies. nih.gov

The function of AMPA receptors is regulated by the post-transcriptional splicing of their subunit mRNA, which produces "flip" and "flop" isoforms that can influence corticostriatal plasticity. nih.gov Studies have revealed that chronic L-DOPA treatment increases the expression of GluR2-flip mRNA in the lesioned striatum of parkinsonian rats. nih.gov This increase was effectively blocked by the co-administration of IEM-1460, indicating that the rise in GluR2-flip expression is dependent on the activation of Ca2+-permeable AMPA receptors. nih.gov There were no significant changes observed in the expression of the "flop" isoforms. nih.gov This modulation of AMPA receptor subunit alternative splicing is a key finding, as it contributes to the abnormal striatal plasticity involved in both the induction and expression of L-DOPA-induced dyskinesia. nih.gov

Table 1: Effect of IEM-1460 on L-DOPA-Induced Changes in AMPA Receptor Subunit mRNA

Treatment GroupEffect on GluR2-flip mRNA Expression in Lesioned StriatumReference
L-DOPA + VehicleIncreased nih.gov
L-DOPA + IEM-1460Blocked the increase nih.gov

Neuropsychiatric and Addiction Research

Schizophrenia: The role of IEM-1460 has been explored in the context of the glutamate hypothesis of schizophrenia, which posits that diminished neurotransmission via the N-methyl-D-aspartate receptor (NMDAR) is involved in the pathophysiology of the disorder. nih.govnih.gov In mouse models, hyperactivity induced by schizophrenomimetic NMDAR antagonists, such as phencyclidine and dizocilpine, was inhibited by the administration of IEM-1460 in a dose-dependent manner. nih.gov Furthermore, IEM-1460 also attenuated the increased spontaneous movements caused by methamphetamine, a schizophrenomimetic dopamine (B1211576) agonist. nih.govresearchgate.net These results suggest that dysregulation of the calcium-permeable AMPA receptor (CP-AMPAR) may be implicated in the glutamate-related pathology of schizophrenia and could be a potential target for novel treatments. nih.govresearchgate.net

Table 2: Effect of IEM-1460 on Psychotomimetic-Induced Hyperactivity in Mice

Psychotomimetic AgentEffect of IEM-1460 AdministrationReference
Phencyclidine (NMDAR Antagonist)Dose-dependent inhibition of hyperactivity nih.gov
Dizocilpine (NMDAR Antagonist)Inhibition of hyperactivity nih.gov
Methamphetamine (Dopamine Agonist)Attenuation of increased spontaneous movements nih.govresearchgate.net

ADHD: Based on the conducted research, no studies were found that specifically investigated the compound IEM-1460 in animal models of Attention-Deficit/Hyperactivity Disorder (ADHD). Existing research on animal models of ADHD focuses on genetic manipulations (like dopamine transporter knockout mice), neurotoxin-induced models, and selectively bred strains such as the Spontaneously Hypertensive Rat (SHR), without mention of IEM-1460. nih.govmdpi.comucl.ac.uknih.gov

Pain Management

The compound IEM-1460 has been investigated for its potential in managing chronic pain states, particularly those involving central sensitization in the spinal cord. nih.govucl.ac.uk Research focuses on its ability to counteract the hyperexcitability of dorsal horn neurons, a key mechanism in the maintenance of persistent pain. nih.govmdpi.com

Persistent inflammation induces distinct pain hypersensitivities, including thermal hyperalgesia (exaggerated response to heat) and mechanical allodynia (pain from a normally non-painful touch). nih.gov IEM-1460 has shown efficacy in mitigating both of these symptoms in animal models.

Thermal Hyperalgesia: In the CFA model, intraplantar injection produced a robust thermal hypersensitivity. nih.gov Subsequent treatment with IEM-1460 markedly alleviated this inflammatory-induced thermal hypersensitivity. nih.gov

Mechanical Allodynia: The CFA model also induces profound mechanical allodynia, measured by increased paw withdrawal frequency in response to von Frey monofilaments. nih.govresearchgate.net Treatment with IEM-1460 substantially reduced this mechanical hypersensitivity. nih.govresearchgate.net After several days of treatment, the mechanical sensitivity of the inflamed paw in treated animals was indistinguishable from that of non-inflamed animals, indicating a significant reversal of the allodynic state. nih.gov

Table 1: Effect of IEM-1460 on Mechanical Allodynia in CFA-Inflamed Rats
Treatment GroupTestKey FindingSource
IEM-1460 (30 µM or 300 µM)von Frey Monofilaments (2g and 4g)Substantially reduced inflammatory-induced mechanical hypersensitivity after 2-3 days of treatment. nih.govresearchgate.net
IEM-1460Hargreaves TestMarkedly alleviated inflammatory-induced thermal hypersensitivity. nih.gov

The analgesic effects of IEM-1460 are rooted in its specific mechanism of action on spinal neurons. Nociceptive processing in the dorsal horn of the spinal cord is heavily modulated by glutamate receptors. ucl.ac.ukmdpi.com During chronic inflammatory states, there is an increased expression and function of GluA2-lacking, Ca2+-permeable AMPA receptors (CP-AMPARs) in lamina II neurons of the dorsal horn. nih.govnih.gov This neuroplastic change contributes to the hyperexcitability of these neurons, a phenomenon known as central sensitization, which underlies persistent pain. ucl.ac.ukmdpi.com IEM-1460 acts as a selective open-channel blocker of these upregulated CP-AMPARs. nih.govjneurosci.org By inhibiting these specific receptors, IEM-1460 reduces the enhanced calcium influx and subsequent signaling cascades that maintain the sensitized state of nociceptive neurons, thereby alleviating pain hypersensitivity without affecting normal sensory transmission. nih.govjneurosci.org

Sensory System Disorders

Beyond pain, the role of IEM-1460 has been explored in sensory disorders where glutamate excitotoxicity is a suspected mechanism of damage, such as in the auditory system.

Noise-induced hearing loss (NIHL) is a form of sensorineural hearing loss that can result from damage to the hair cells and their synaptic connections within the cochlea. mit.eduhealthyhearing.comclinicalgate.com A key aspect of NIHL is cochlear synaptopathy, which is the loss of synapses between the inner hair cells (IHCs) and the auditory nerve fibers. nih.gov This "hidden hearing loss" can occur even without permanent shifts in hearing thresholds and is thought to be mediated by glutamate excitotoxicity at the synapse. nih.govnih.gov

Recent studies have identified the presence of CP-AMPARs in the postsynaptic region of these cochlear synapses. nih.gov Overactivation of these receptors by excessive glutamate release during noise exposure can lead to calcium overload and subsequent synaptic damage. nih.gov Preclinical research has shown that IEM-1460, by blocking these CP-AMPARs, can protect the auditory system. nih.govnih.gov In animal models, administration of IEM-1460 significantly ameliorated the noise-induced decline in synapse integrity and reduced the associated shift in the auditory brainstem response (ABR) threshold. nih.gov This suggests that selectively targeting CP-AMPARs could be a viable strategy for preventing noise-induced synaptopathy and the resulting hearing deficits. nih.govnih.gov

Role of GluA2-Lacking Glutamate Receptors in Inner Ear Synapses

Within the cochlear afferent synapses, the AMPAR subunits GluA2, GluA3, and GluA4 have been identified. nih.govnih.gov Research suggests the coexistence of both GluA2-containing (Ca2+-impermeable) and GluA2-lacking (Ca2+-permeable) AMPARs at these synapses. nih.govnih.gov This was supported by findings where chronic intracochlear delivery of IEM-1460, a selective antagonist for GluA2-lacking AMPARs, did not affect baseline cochlear function before acoustic trauma, implying that the remaining GluA2-containing receptors were sufficient for normal hearing transmission. nih.govnih.gov

IEM-1460 acts as a non-competitive open-channel blocker that is selective for the pore of GluA2-lacking CP-AMPARs. nih.gov Studies in guinea pigs investigated the effects of acute delivery of IEM-1460. nih.govnih.gov The results demonstrated that both local (intracochlear) and systemic administration of IEM-1460 significantly reduced the amplitude of the auditory nerve fiber compound action potential (CAP) by over 50% across all tested tone levels and frequencies. nih.govnih.gov Notably, this reduction in CAP amplitude occurred without affecting CAP thresholds or distortion product otoacoustic emissions (DPOAE), which are measures of outer hair cell function. nih.govnih.gov These findings strongly suggest that cochlear afferent synapses in the guinea pig contain GluA2-lacking CP-AMPARs. nih.gov The potency of IEM-1460 in reducing the CAP was consistent with a mixed population of both GluA2-lacking and GluA2-containing AMPARs at these synapses. nih.govnih.gov

Table 1: Effects of Acute IEM-1460 Administration on Cochlear Function in Guinea Pigs

Parameter MeasuredObservationImplicationSource
Compound Action Potential (CAP) AmplitudeReduced by >50%Indicates blockade of a significant portion of AMPA receptors on auditory nerve fibers. nih.govnih.gov
Compound Action Potential (CAP) ThresholdNo significant effectSuggests that hearing sensitivity is preserved. nih.govnih.gov
Distortion Product Otoacoustic Emissions (DPOAE)No significant effectShows that outer hair cell function is not affected by the compound. nih.govnih.gov

The research proposes that the CP-AMPARs at these synapses could be acutely antagonized by compounds like IEM-1460 to potentially protect against glutamate excitotoxicity, for instance during acoustic overexposure, while the remaining GluA2-containing AMPARs continue to mediate hearing. nih.govnih.gov

Other Neurological Conditions

Implications for CDKL5 Deficiency Disorder

CDKL5 Deficiency Disorder (CDD) is a rare, X-linked developmental epileptic encephalopathy caused by mutations in the CDKL5 gene. nih.govnih.govcdkl5.com It is characterized by severe, early-onset seizures and profound neurodevelopmental impairment. nih.govcdkl5.com Preclinical research has identified synaptic dysfunction as a key element of CDD pathology. jneurosci.org

Studies using a Cdkl5 R59X knock-in mouse model of CDD have revealed specific alterations in glutamate receptor expression and function. jneurosci.org These mice recapitulate behavioral characteristics observed in humans with CDD, including social deficits, memory and learning impairments, and a decreased latency to seizures. jneurosci.org Investigations into the hippocampus of these adult male mice showed a specific increase in GluA2-lacking AMPA receptors. jneurosci.org This molecular change was accompanied by electrophysiological evidence of increased rectification of AMPAR excitatory postsynaptic currents (EPSCs), a hallmark of GluA2-lacking receptors. jneurosci.org

Given these findings, researchers tested the therapeutic potential of blocking these aberrant receptors. Acute treatment with IEM-1460, the selective blocker of GluA2-lacking AMPARs, led to significant improvements in the CDD mouse model. jneurosci.orgmdpi.com The antagonist was shown to decrease AMPAR currents in the hippocampus of the CDD mice. jneurosci.org

Behaviorally, the administration of IEM-1460 produced remarkable rescues of core deficits in the R59X mice. jneurosci.org It normalized social behavior and improved performance in a working memory task. jneurosci.orgmdpi.com Furthermore, the treatment increased the latency to seizure behavior following the administration of a convulsant agent. jneurosci.org These results suggest that the elevated presence of GluA2-lacking AMPARs contributes directly to the behavioral and functional impairments seen in CDD and that targeting these specific receptors with an antagonist like IEM-1460 could be a viable therapeutic strategy. jneurosci.org

Table 2: Therapeutic Effects of Acute IEM-1460 Treatment in a Mouse Model of CDKL5 Deficiency Disorder (R59X Mice)

Deficit AreaObservation in Untreated R59X MiceEffect of IEM-1460 TreatmentSource
Social Behavior Deficits in social interaction with a novel mouse.Rescued social interaction to levels seen in wild-type mice. jneurosci.org
Working Memory Impairments in the Y-maze task.Rescued working memory performance to wild-type levels. jneurosci.org
Seizure Susceptibility Decreased latency to seizure upon pentylenetetrazol administration.Increased the latency to seizure behavior. jneurosci.org
Hippocampal Electrophysiology Increased AMPAR currents and inward rectification.Decreased AMPAR currents. jneurosci.org

Structure Activity Relationship Studies and Analogues

Comparison with Related Adamantane (B196018) Derivatives (e.g., IEM-1754, IEM-1925)

IEM-1460 belongs to a class of dicationic compounds that have been systematically studied to elucidate the structural requirements for AMPA receptor antagonism. Direct comparisons with its analogues, such as IEM-1754 and IEM-1925, reveal key insights into the roles of the hydrophobic moiety and the kinetics of channel blocking.

All three compounds—IEM-1460, IEM-1754, and IEM-1925—are dicationic open-channel blockers that show marked selectivity for AMPA receptors lacking the GluR2 subunit (GluA2). nih.govnih.gov They are approximately 100 to 200 times more potent as blockers of GluR2-lacking receptors compared to those containing the GluR2 subunit. nih.gov This selectivity is primarily governed by the blocking rate constant. nih.gov

For the adamantane derivatives IEM-1460 and IEM-1754, the channel block can be decreased by membrane hyperpolarization, which suggests that these molecules can permeate the AMPA receptor channel at negative membrane potentials, a phenomenon more apparent in GluR2-lacking receptors. nih.gov The presence of the GluR2 subunit appears to hinder both the binding of these dicationic compounds and their permeation through the channel. nih.gov

CompoundHydrophobic MoietyRelative PotencyKey Finding
IEM-1460 AdamantanePotentAdamantane group is effective; block is voltage-dependent. nih.gov
IEM-1754 AdamantaneSimilar to IEM-1460Shares structural and kinetic properties with IEM-1460, including voltage-dependent block. nih.gov
IEM-1925 PhenylcyclohexylMore potent than IEM-1460Phenylcyclohexyl group leads to a slower unblocking rate, increasing overall potency. nih.govbio-techne.com

Comparative Analysis with Other AMPA Receptor Antagonists

When compared to other classes of AMPA receptor antagonists, particularly polyamine toxins, IEM-1460 shares a common structural blueprint but with distinct features. Antagonists like the Joro spider toxin analogue, 1-naphthyl acetyl spermine (B22157) (NASPM), and AgTx-636 from the orb-weaver spider, also act as open-channel blockers of Ca2+-permeable AMPA receptors. nih.govresearchgate.netresearchgate.net

The common design motif among these blockers is a large, hydrophobic "head" connected to a long, flexible, and hydrophilic polyamine "tail". researchgate.net In IEM-1460, the adamantane group serves as the hydrophobic head. This structural convergence highlights an effective strategy for targeting the pore of the AMPA receptor ion channel. nih.govresearchgate.net

However, unlike some competitive antagonists such as NBQX, which bind to the agonist-binding domain on the exterior of the receptor, IEM-1460 and related channel blockers access their binding site within the ion channel pore itself. nih.govhellobio.com This "in-pore" binding mechanism is responsible for their characteristic use- and voltage-dependent blockade. The receptor channel must first be opened by an agonist for the blocker to enter and exert its effect. nih.gov

Studies have also identified other dicationic compounds, such as IEM-2131, which have been shown to be more potent and selective for GluA1-containing AMPA receptors than IEM-1460. researchgate.net This demonstrates that further optimization of the dicationic adamantane scaffold is possible to achieve even greater potency and selectivity.

AntagonistClassMechanism of ActionBinding Site
IEM-1460 Dicationic Adamantane DerivativeOpen-channel block (voltage and use-dependent). nih.govhellobio.comIon channel pore. nih.govresearchgate.net
NASPM Polyamine Toxin AnalogueOpen-channel block. researchgate.netIon channel pore. nih.govresearchgate.net
AgTx-636 Spider ToxinOpen-channel block. researchgate.netIon channel pore. nih.govresearchgate.net
NBQX QuinoxalinedioneCompetitive antagonism. hellobio.comAgonist-binding domain. hellobio.com

Identification of Key Structural Features for Receptor Selectivity and Potency

The activity of IEM-1460 is dictated by several key structural features that have been elucidated through SAR studies.

The Dicationic Structure : The presence of two positively charged nitrogen atoms at physiological pH is fundamental. These charges are crucial for the electrostatic interactions that guide the molecule into the negatively charged environment of the ion channel pore. Analysis of homologous series of adamantane derivatives shows that dicationic compounds are required to block both AMPA and NMDA receptors, whereas monocations are typically selective for NMDA receptors. nih.gov

The Hydrophobic Head : The bulky, rigid adamantane group acts as a hydrophobic anchor. nih.gov This moiety lodges within a wide vestibule of the channel pore, contributing significantly to the stability of the block. nih.govresearchgate.net As noted in the comparison with IEM-1925, modifying this head (e.g., to phenylcyclohexyl) can alter the kinetics of the block and, consequently, the compound's potency. nih.gov

The Linker Chain : The flexible polymethylene chain connecting the adamantane head to the terminal amine group is critical. SAR studies indicate that a specific distance between the hydrophobic moiety and the terminal charged group is necessary for effective AMPA receptor antagonism. nih.gov This linker allows the molecule to span a portion of the transmembrane domain and position the charged groups optimally for interaction with key residues in the channel.

The Terminal Amine Group : The nature of the terminal amine group influences potency and selectivity. For blocking AMPA receptors, trimethylammonium derivatives (as seen in IEM-1460) are among the most potent, whereas a terminal primary amino group is more optimal for blocking NMDA receptors. hellobio.comnih.gov This highlights the fine-tuning of the structure to achieve receptor selectivity.

The selectivity of IEM-1460 for GluR2-lacking receptors is a direct consequence of the molecular architecture of the channel pore. The GluR2 subunit contains a positively charged arginine (R) residue at the "Q/R site" in its pore loop, which creates electrostatic repulsion against dicationic blockers like IEM-1460, drastically reducing their affinity. nih.gov Receptors lacking this edited GluR2 subunit have a neutral glutamine (Q) at this position, creating a favorable environment for the binding of IEM-1460 and conferring Ca2+ permeability. nih.gov

Advanced Methodologies in Iem 1460 Research

Electrophysiological Techniques (e.g., Patch-Clamp, Whole-Cell Recordings, Microelectrode Arrays)

Electrophysiological methods are fundamental to understanding how IEM-1460 interacts with ion channels at a molecular level. The patch-clamp technique , particularly in the whole-cell recording configuration, has been extensively used to study the compound's effects on both native and recombinant AMPA receptors. nih.govnih.govnih.gov

In these experiments, researchers can measure the ionic currents flowing through AMPA receptors in response to an agonist like glutamate (B1630785) or kainate. nih.govnih.gov By applying IEM-1460 during these recordings, its blocking properties can be quantified. Studies using whole-cell patch-clamp on dissociated rat hippocampal neurons have demonstrated that dicationic compounds, including IEM-1460, are significantly more potent blockers of GluA2-lacking AMPA receptors compared to those containing the GluA2 subunit. nih.gov This technique allows for the determination of key pharmacological parameters, such as the half-maximal inhibitory concentration (IC₅₀), which illustrates the compound's potency. For instance, the IC₅₀ for IEM-1460 is approximately 2.6 µM for GluA2-lacking receptors, but as high as 1102 µM for GluA2-containing receptors, highlighting its selectivity. hellobio.comtocris.comrndsystems.comabcam.com

Further investigations using patch-clamp in combination with ultrafast agonist application on human embryonic kidney (HEK293) cells expressing specific human AMPA receptor subunits have elucidated a dual mechanism of action. nih.govnih.gov These studies revealed that IEM-1460 exhibits both a competitive block at the unliganded resting state of the channel and an open-channel block at the fully liganded open state. nih.govnih.gov The rate of block has also been used as an innovative method to estimate the glutamate release probability at presynaptic terminals, such as the calyx of Held synapse, revealing increased heterogeneity in release as the synapse matures. nih.gov

Microelectrode arrays (MEAs) , when combined with patch-clamp recordings, offer a more systemic view by allowing for the simultaneous stimulation of multiple presynaptic neurons while recording from a single postsynaptic neuron. This approach enables the study of how IEM-1460 affects multisynaptic integration and plasticity within a cultured neuronal network.

TechniqueSystemKey FindingReference
Whole-Cell Patch ClampRat Hippocampal NeuronsDemonstrated voltage-dependent block and higher potency at GluA2-lacking AMPA receptors. nih.gov
Patch-Clamp with Ultrafast ApplicationHEK293 Cells (Recombinant Human AMPA Receptors)Identified a dual mechanism: competitive and open-channel block. Determined subunit-specific IC₅₀ values. nih.govnih.gov
Electrophysiology & Ca²⁺ ImagingMouse Auditory Brainstem SlicesUsed rate of IEM-1460 block to estimate presynaptic release probability and track developmental decline in CP-AMPAR function. nih.gov

Molecular Biology Approaches (e.g., mRNA Expression Analysis, In Situ Hybridization Histochemistry, Subunit Splicing Analysis)

Molecular biology techniques are crucial for understanding the expression and regulation of the molecular targets of IEM-1460, namely the subunits of the AMPA receptor. Since the compound's efficacy is dictated by the absence of the GluA2 subunit, mapping the distribution of GluA2 mRNA is essential. hellobio.comtocris.com

mRNA expression analysis provides a quantitative measure of the levels of different AMPA receptor subunit transcripts (GluA1, GluA2, GluA3, GluA4) in various brain regions or cell types. frontiersin.org This helps to predict which areas will be most sensitive to IEM-1460. For example, certain populations of GABAergic interneurons are known to express a high proportion of GluA2-lacking, Ca²⁺-permeable AMPA receptors, making them a key target for the compound. hellobio.com

In situ hybridization histochemistry (ISHH) is a powerful technique that allows for the visualization of mRNA expression within the anatomical context of tissue sections. nih.gov Using radiolabeled or fluorescent probes specific to the mRNA of different AMPA receptor subunits, researchers can create detailed maps of their distribution. This method is invaluable for correlating the presence of GluA2-lacking AMPA receptors with specific neuronal circuits and predicting the functional consequences of applying IEM-1460. nih.gov

Furthermore, subunit splicing analysis investigates the post-transcriptional modification of AMPA receptor mRNA. nih.govbiorxiv.org The "flip" and "flop" splice variants, which differ in a small segment preceding the final transmembrane domain, affect the receptor's desensitization kinetics and are developmentally regulated. biorxiv.orgresearchgate.net Research using ISHH has explored how pathological states and drug treatments can alter the expression of these splice isoforms. For instance, in a rat model of L-DOPA-induced dyskinesia, treatment with IEM-1460 was found to block an L-DOPA-induced increase in GluR2-flip mRNA expression in the striatum, linking Ca²⁺-permeable AMPA receptors to the molecular plasticity underlying this condition. nih.gov

In Vivo Animal Models and Behavioral Assays (e.g., Electroshock-induced Convulsions, Hargreaves Test, Von Frey Test, Open-Field Test)

To understand the functional consequences of blocking Ca²⁺-permeable AMPA receptors at a systemic level, IEM-1460 has been studied in various in vivo animal models and behavioral assays.

The maximal electroshock (MES) test is a widely used animal model for generalized tonic-clonic seizures. jpccr.eu In this assay, an electrical stimulus is delivered to induce convulsions in rodents. Studies evaluating IEM-1460 in this model found that, when administered alone, it did not provide anticonvulsant protection and did not enhance the effectiveness of conventional antiepileptic drugs like phenobarbital (B1680315) or carbamazepine. jpccr.eujpccr.eu This suggests that the GluA2-lacking AMPA receptor subtype may not be a critical target for preventing this specific type of seizure activity. jpccr.eu However, in other seizure models, such as those induced by pentylenetetrazol (PTZ) in immature rats, IEM-1460 showed some age- and dose-dependent anticonvulsant effects. nih.gov

Behavioral AssayAnimal ModelFinding with IEM-1460Reference
Maximal Electroshock TestMiceNo anticonvulsant action observed; did not potentiate conventional antiepileptics. jpccr.eujpccr.eu
Pentylenetetrazol (PTZ)-induced SeizuresImmature RatsSuppressed generalized tonic-clonic seizures in 18- and 25-day-old rats. nih.gov
Open-Field TestMiceInhibited hyperactivity induced by NMDAR antagonists (phencyclidine, dizocilpine) and methamphetamine. nih.gov
Fear ExtinctionRatsBlockade of CP-AMPARs before extinction training was shown to abolish remote fear memories. researchgate.net

Behavioral assays for pain, such as the Hargreaves test (thermal nociception) and the Von Frey test (mechanical allodynia), are standard methods for evaluating potential analgesics. nih.govnih.govdownstate.eduresearchgate.net These tests measure the withdrawal threshold of an animal's paw to a thermal or mechanical stimulus, respectively. nih.govdownstate.edu Given the role of Ca²⁺-permeable AMPA receptors in pain pathways, these assays are critical for assessing the potential of IEM-1460 in pain research.

The open-field test is used to assess general locomotor activity and anxiety-like behavior by tracking the movement of an animal in a novel, open arena. northumbria.ac.uknih.govtreat-nmd.orgresearchgate.netnih.gov This test is important for ruling out confounding motor effects of a compound and for studying its impact on behaviors like hyperactivity. nih.gov In one study, IEM-1460 was shown to dose-dependently inhibit the hyperactivity induced in mice by the NMDAR antagonists phencyclidine and dizocilpine, as well as by methamphetamine. nih.gov

Synthesis and Derivatization

General Synthetic Strategies for Adamantane (B196018) Derivatives

The synthesis of adamantane derivatives is a well-explored area of organic chemistry, driven by the unique properties the adamantane cage imparts to molecules, such as rigidity, lipophilicity, and a three-dimensional structure. mdpi.comresearchgate.net The construction and functionalization of this polycyclic hydrocarbon scaffold can be achieved through several strategic approaches.

One primary method involves the direct functionalization of the adamantane C-H bonds. mdpi.com The bridgehead positions of adamantane are particularly susceptible to reactions involving carbocation or radical intermediates due to their unique stability. researchgate.net This allows for the introduction of various functional groups, including halogens, amines, and carbonyl groups, directly onto the cage structure. researchgate.net For instance, decarboxylative halogenation of adamantyl carboxylic acids provides a pathway to alkyl halides, while gold-catalyzed reactions can achieve direct acetoxylation of C(sp³)-H bonds. researchgate.net

Another significant strategy is the construction of the adamantane framework from simpler acyclic or bicyclic precursors. mdpi.comnih.gov This approach often involves intramolecular cyclization reactions. For example, derivatives of bicyclo[3.3.1]nonanes can serve as key intermediates, undergoing cyclization to form the adamantane cage. nih.gov This method is particularly useful for creating specifically substituted adamantanes, such as 1,2-disubstituted derivatives, which are chiral and of interest for various applications. mdpi.comnih.gov

Furthermore, modern synthetic methods leverage organometallic reagents to achieve selective functionalization. researchgate.net Adamantyl zinc and magnesium reagents can participate in Negishi cross-coupling reactions to form C-C bonds, enabling arylation, acylation, and alkynylation of the adamantane core. researchgate.net The introduction of amine functionalities, crucial for many biologically active adamantane derivatives like Amantadine and Rimantadine, can be accomplished through various amination reactions. mdpi.comresearchgate.net The synthesis of more complex derivatives, such as hydrazide-hydrazones, can be achieved through condensation reactions involving adamantane carbonyl moieties. mdpi.com

Approaches for Structural Modification and Analogue Development

The development of analogues of IEM-1460 has been a key strategy to investigate the structure-activity relationships of dicationic AMPA receptor blockers. These modifications primarily involve altering the hydrophobic anchor, the length of the linker chain, and the nature of the cationic groups. researchgate.netnih.gov

A significant modification has been the replacement of the adamantane moiety with other bulky, lipophilic groups. nih.gov A prime example is the analogue IEM-1925, where the adamantane group of IEM-1460 is substituted with a phenylcyclohexyl fragment. This structural change was found to significantly increase the compound's potency as an AMPA receptor blocker. nih.gov The higher potency of IEM-1925 is attributed to the different hydrophobic interactions of the phenylcyclohexyl group within the receptor channel compared to the adamantane group. nih.gov

The development of homologous series of dicationic derivatives has also been explored, where the distance between the cationic groups is systematically varied by using hydrocarbon chains of different lengths (e.g., five or six methylene (B1212753) units). researchgate.net These studies, which create analogues based on both adamantyl and phenylcyclohexyl fragments, aim to optimize the interaction with the binding sites within the ion channel. researchgate.netnih.gov

Table 1: Comparison of IEM-1460 and its Analogues This interactive table summarizes the structural differences and relative potencies of IEM-1460 and its key analogues as discussed in the literature.

Compound Core Moiety Key Findings Reference
IEM-1460 Adamantane Dicationic open-channel blocker of AMPA receptors. Serves as a template for analogue development. nih.gov
IEM-1754 Adamantane Shares the adamantane core with IEM-1460 but has different blocking/unblocking kinetics. Less potent than IEM-1460 at GluR2-lacking AMPARs. nih.gov
IEM-1925 Phenylcyclohexyl The adamantane group is replaced by a phenylcyclohexyl moiety, resulting in higher potency than IEM-1460. nih.gov

Future Directions and Translational Perspectives

Elucidating Unexplored Mechanisms of Action

While the primary mechanism of IEM-1460 is understood as a voltage-dependent open-channel block of Ca²⁺-permeable AMPA receptors, particularly those lacking the GluA2 subunit, further research is needed to fully delineate its molecular interactions. nih.govhellobio.com Studies have revealed a more complex, dual mechanism of action involving not only an open-channel block but also a competitive-like block at the unliganded resting state of the receptor. nih.govnih.gov The extent and interplay of these two blocking mechanisms under different physiological and pathological conditions remain an area for deeper investigation.

Future research should focus on:

Subunit and Splice Variant Specificity: Investigating the differential effects of IEM-1460 on various AMPA receptor subunit combinations and their "flip" and "flop" splice variants to understand its nuanced impact on synaptic transmission in different brain regions. nih.gov

Interaction with Other Receptors: Although primarily known as an AMPA receptor antagonist, IEM-1460 has been noted to block NMDA receptor-mediated currents as well. hellobio.comjpccr.eu The functional consequences of this dual antagonism on both AMPA and NMDA receptors need to be systematically explored to understand its full pharmacological profile.

Development of Novel Therapeutic Applications

The role of Ca²⁺-permeable AMPA receptors in excitotoxicity and synaptic plasticity suggests that IEM-1460 could have therapeutic potential across a range of neurological and psychiatric disorders.

Neurodegenerative Diseases: Antagonizing AMPA receptors is a promising strategy for neuroprotection in conditions like amyotrophic lateral sclerosis (ALS) and in the acute treatment of stroke. nih.govnih.gov The ability of IEM-1460 to selectively block the more excitotoxic Ca²⁺-permeable AMPA receptors makes it a compelling candidate for further investigation in these areas. There is also emerging interest in its potential to protect brain cells from damage associated with Alzheimer's disease. brightfocus.org

Schizophrenia: Research indicates that dysregulation of Ca²⁺-permeable AMPA receptors may be involved in the glutamate-linked pathology of schizophrenia. researchgate.netnih.gov Studies in mice have shown that IEM-1460 can inhibit hyperactivity induced by psychotomimetic agents like phencyclidine and methamphetamine, suggesting it could be a potential target for developing novel treatments for psychosis-related symptoms. researchgate.netnih.gov

Epilepsy: While some studies have shown anticonvulsant properties, the role of IEM-1460 in epilepsy is complex. hellobio.com It has been shown to reduce hyperexcitability in certain rodent models of epilepsy. jci.org However, its effectiveness appears to be model-dependent, as it was found to be ineffective against maximal electroshock-induced seizures. jpccr.eupublisherspanel.com This suggests that the GluA2-lacking subtype of AMPA receptors may not be critical for all types of seizure phenomena, warranting further investigation into its potential for specific epilepsy syndromes. jpccr.eu

Glaucoma: Given that neurodegeneration of retinal ganglion cells is a hallmark of glaucoma, and excitotoxicity is a proposed mechanism of cell death, exploring neuroprotective strategies is a key research priority. brightfocus.orgyoutube.comyoutube.com The potential for small molecules to protect neurons from damage makes compounds like IEM-1460 a theoretical area of interest for future glaucoma research focused on neuroprotection. brightfocus.org

Addressing Limitations in Current Research Models

Translating preclinical findings for IEM-1460 into clinical reality requires acknowledging and addressing the limitations of current research models.

Species Differences: A significant gap exists between rodent and human receptor sensitivity. Studies have shown that human Ca²⁺-permeable AMPA channels are approximately 50 times less sensitive to IEM-1460 than recombinant rodent channels expressed in oocytes. nih.gov This highlights the importance of using human recombinant receptors or other human-based systems early in the research process to obtain more translationally relevant data. nih.gov

In Vitro vs. In Vivo Discrepancies: There are notable contradictions between results from in vitro and in vivo models, particularly in epilepsy research. For example, while some in vitro studies suggest a pro-convulsant effect in certain preparations, this is not consistently replicated in animal models. researchgate.net These discrepancies indicate that the complex neural circuitry and compensatory mechanisms present in a whole organism are not fully captured in slice preparations. researchgate.net

Model-Specific Efficacy: The efficacy of IEM-1460 can vary significantly depending on the animal model used. For instance, its lack of effect in the maximal electroshock seizure model contrasts with findings in other seizure models, suggesting that the underlying pathophysiology and the role of Ca²⁺-permeable AMPA receptors differ between models. jpccr.euresearchgate.net Future research requires careful selection of animal models that most accurately recapitulate the specific human disease being targeted.

Potential for Combination Therapies

Investigating IEM-1460 in combination with existing therapeutics is a crucial step for its potential clinical application, particularly in complex diseases like epilepsy. However, initial studies have yielded mixed results.

A study evaluating IEM-1460 in combination with conventional antiepileptic drugs in a mouse model of maximal electroshock-induced seizures found that it did not enhance the antiseizure effectiveness of these drugs. jpccr.eujpccr.eu This suggests that, at least for generalized tonic-clonic type seizures, a combination approach involving IEM-1460 may not be beneficial. jpccr.eupublisherspanel.com

The findings indicate that not all AMPA receptor antagonists may be suitable as adjunctive therapies for all forms of epilepsy. jpccr.eu The specific targeting of GluA2-lacking receptors by IEM-1460 may mean this receptor subtype is not the most critical target for synergistic effects with broad-spectrum antiepileptics in certain seizure types. jpccr.eu Further research is needed to explore combinations in different epilepsy models and with other classes of therapeutic agents where the underlying pathology more directly involves Ca²⁺-permeable AMPA receptor upregulation.

Table 1: Effect of IEM-1460 on the Anticonvulsant Action of Conventional Antiepileptic Drugs in a Maximal Electroshock Model

Conventional Antiepileptic DrugEffect of Combination with IEM-1460Conclusion from StudyReference
Carbamazepine (CBZ)No influence on antiseizure effectivenessConcomitant treatment is not advisable in this model. jpccr.eujpccr.eu
Valproate (VPA)No influence on antiseizure effectivenessConcomitant treatment is not advisable in this model. jpccr.eujpccr.eu
Phenobarbital (B1680315) (PB)No influence on antiseizure effectivenessConcomitant treatment is not advisable in this model. jpccr.eujpccr.eu
Phenytoin (PHT)No influence on antiseizure effectivenessConcomitant treatment is not advisable in this model. jpccr.eujpccr.eu

Bridging Preclinical Findings to Clinical Translation

The journey from a promising preclinical compound to a clinically approved therapy is fraught with challenges. For IEM-1460, bridging this gap will require a strategic and multi-pronged approach.

Improving Translational Models: As noted, significant gaps exist between current animal models and human disease. nih.gov The development and use of more sophisticated models, such as those incorporating "digitalization" for more holistic monitoring or using patient-derived induced pluripotent stem cells (iPSCs) to create neuronal cultures, could provide more predictive data on efficacy. nih.gov

Biomarker Development: A major hurdle in developing drugs for neurological disorders is the lack of objective biomarkers to measure disease progression and treatment response. youtube.com Future research should focus on identifying and validating biomarkers—be they imaging-based, such as advanced OCT techniques, or fluid-based—that correlate with the activity of Ca²⁺-permeable AMPA receptors. youtube.com This would allow for more efficient and informative early-phase clinical trials.

Phase I and IIa Clinical Trials: Despite promising preclinical data in areas like neuroprotection and psychosis, IEM-1460 has not yet advanced to documented clinical trials. nih.govnih.gov The successful transition will depend on demonstrating a favorable profile in preclinical toxicology studies and designing efficient first-in-human trials that can quickly establish a proof-of-concept. nih.govgurufocus.com The significant difference in sensitivity between human and rodent receptors underscores the need for careful dose-escalation studies. nih.gov

The path forward for IEM-1460 and similar compounds involves a continuous cycle of discovery, from elucidating fundamental mechanisms at the molecular level to validating therapeutic strategies in models that more accurately reflect human pathology, all while developing the tools needed to effectively measure outcomes in clinical settings. youtube.comnih.gov

Q & A

Q. What is the mechanism of action of IEM 1460 in modulating synaptic plasticity, and how should researchers validate its selectivity in experimental settings?

this compound selectively inhibits calcium-permeable AMPA receptors (CP-AMPARs), which are critical for synaptic plasticity. To validate selectivity:

  • Use electrophysiological recordings (e.g., patch-clamp) to confirm blockade of CP-AMPAR-mediated currents while sparing calcium-impermeable AMPARs.
  • Include control experiments with competitive antagonists (e.g., NASPM) to verify specificity.
  • Assess cross-reactivity with other ionotropic glutamate receptors (e.g., NMDA, kainate) using pharmacological isolation .

Q. What are the critical considerations for dosing and temporal application of this compound in long-term potentiation (LTP) studies?

  • Timing: Apply this compound post-induction (e.g., 30 minutes after LTD/LTP induction) to isolate its effects on maintenance phases without interfering with induction mechanisms.
  • Concentration: Optimize dose-response curves (typical range: 50–100 µM) to avoid off-target effects.
  • Pharmacokinetics: Account for drug diffusion rates in brain slices or in vivo models to ensure consistent bioavailability .
    06-学术版ai-谷歌检索助手
    01:47

Q. How should researchers design controls to confirm that observed effects are due to CP-AMPAR inhibition and not experimental artifacts?

  • Vehicle controls: Compare results with inert solvents (e.g., DMSO) to rule out solvent-induced effects.
  • Genetic controls: Use CP-AMPAR knockout models or siRNA knockdown to corroborate pharmacological findings.
  • Parallel assays: Combine this compound with calcium imaging to directly link receptor inhibition to calcium flux changes .

Advanced Research Questions

Q. How can researchers resolve contradictions in data when this compound application yields variable effects across synaptic plasticity paradigms?

  • Model heterogeneity: Account for differences in animal models (e.g., wild-type vs. CALM knockout mice) that may alter CP-AMPAR expression.
  • Protocol standardization: Ensure consistent induction protocols (e.g., stimulus frequency, duration) to minimize variability.
  • Data stratification: Analyze subgroups based on baseline synaptic strength or receptor subunit composition (e.g., GluA1 vs. GluA2 dominance) .

Q. What integrative methodologies combine this compound with optogenetic/chemogenetic approaches to dissect AMPAR trafficking in vivo?

  • Optopharmacology: Pair this compound with light-activated glutamate receptors (e.g., LiGluR) to spatially restrict CP-AMPAR inhibition.
  • Chemogenetic tagging: Express DREADDs in CP-AMPAR-rich circuits to modulate neuronal activity alongside this compound application.
  • Longitudinal imaging: Use two-photon microscopy to track receptor internalization dynamics in awake-behaving models .

Q. What statistical approaches are recommended for analyzing time-dependent effects of this compound on synaptic transmission?

  • Mixed-effects models: Handle repeated-measures data (e.g., pre/post-drug measurements) while accounting for individual variability.
  • Survival analysis: Model the duration of this compound’s inhibitory effects on synaptic currents.
  • Bayesian inference: Quantify uncertainty in dose-response relationships for low-sample-size studies .

Q. How can this compound be used to investigate CP-AMPAR contributions to neurodegenerative disease phenotypes?

  • Chronic vs. acute models: Compare this compound efficacy in acute brain slices (Alzheimer’s models) versus chronic infusion paradigms.
  • Behavioral correlates: Link CP-AMPAR inhibition to cognitive rescue in Morris water maze or fear conditioning assays.
  • Multi-omics integration: Combine electrophysiology with transcriptomic profiling to identify downstream pathways modulated by CP-AMPAR blockade .

Methodological Resources

  • Experimental Design: Follow CONSORT-EHEALTH guidelines for reporting baseline characteristics and secular events impacting reproducibility .
  • Data Collection: Use guided-wave analysis (GWA) for precise interpretation of electrophysiological data, as demonstrated in impact-echo methodologies .
  • Literature Review: Leverage Scopus and Google Scholar with advanced filters (e.g., author-specific searches, citation tracking) to identify CP-AMPAR studies .
    使用Google Scholar进行搜索
    02:39
    Scopus对研究机构、研究人员、研究热点以及研究水平等都有非常全面的信息收录和分析论文大学生-
    01:19

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Iem 1460
Reactant of Route 2
Reactant of Route 2
Iem 1460

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.